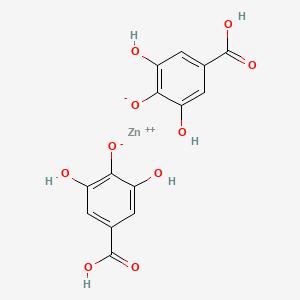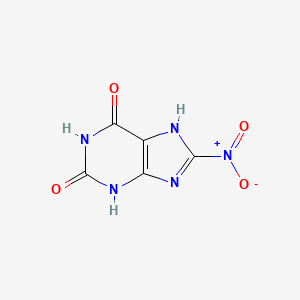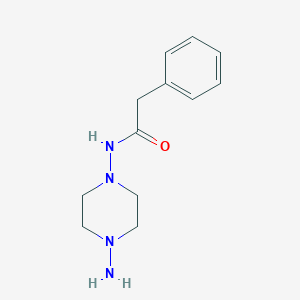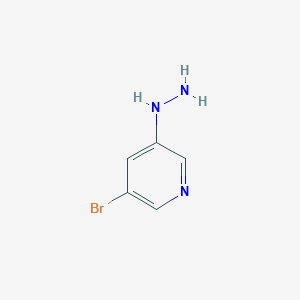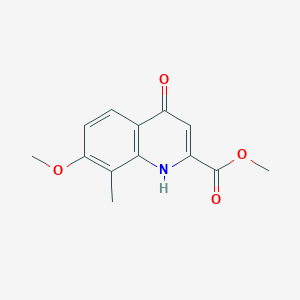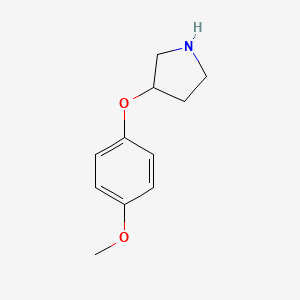
3-(4-Methoxyphenoxy)pyrrolidine
Vue d'ensemble
Description
3-(4-Methoxyphenoxy)pyrrolidine is a compound with the CAS Number 801186-82-3 . It has a molecular weight of 193.25 . It is usually in powder form .
Synthesis Analysis
Pyrrolidine, the core structure of this compound, is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to different biological profiles of drug candidates .Molecular Structure Analysis
The IUPAC name of this compound is the same as its common name . The InChI code is 1S/C11H15NO2/c1-13-9-2-4-10(5-3-9)14-11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.25 . It is usually in powder form and is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Complex Organic Compounds
One of the primary applications of 3-(4-Methoxyphenoxy)pyrrolidine is in the synthesis of complex organic compounds. For instance, the molecule has been used as a precursor in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable adducts for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003). Similarly, it has facilitated the creation of bioactive pyrrolidino[3,4-b]pyrrolidines through ring-opening/ring-closing reactions promoted by sodium methoxide, demonstrating its utility in producing potential candidates for antibacterial and antimycobacterial activities (Belveren et al., 2018).
Medicinal Chemistry Research
In medicinal chemistry research, derivatives of this compound have shown promise as antimicrobial agents. Novel 4-Pyrrolidin-3-cyanopyridine derivatives synthesized using a substrate related to this compound demonstrated significant antimicrobial activity against a variety of aerobic and anaerobic bacteria, highlighting the compound's potential in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Structural Studies and Characterization
The compound also plays a crucial role in structural studies and characterization of organic molecules. For example, the synthesis and crystal structure of 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, a derivative of this compound, were analyzed, providing insights into the conformational aspects and hydrogen bonding patterns of such compounds (Mohammat et al., 2008).
Safety and Hazards
The safety information for 3-(4-Methoxyphenoxy)pyrrolidine includes several hazard statements: H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .
Orientations Futures
Pyrrolidine compounds, including 3-(4-Methoxyphenoxy)pyrrolidine, have significant potential in drug discovery due to their versatile scaffold . They allow efficient exploration of the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . Future research could focus on designing new pyrrolidine compounds with different biological profiles .
Mécanisme D'action
Target of Action
This compound belongs to the class of pyrrolidines, which are known to interact with a wide range of biological targets
Mode of Action
Pyrrolidines are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and disruption of protein-protein interactions . The exact interaction of 3-(4-Methoxyphenoxy)pyrrolidine with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Pyrrolidines are involved in a variety of biological processes, suggesting that this compound could potentially affect multiple pathways
Result of Action
Given the diverse biological activities of pyrrolidines, this compound could potentially have a wide range of effects
Propriétés
IUPAC Name |
3-(4-methoxyphenoxy)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-9-2-4-10(5-3-9)14-11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZZTKQZMOFMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



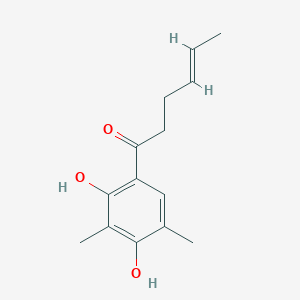
![6-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B3285239.png)
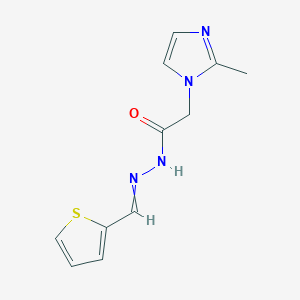
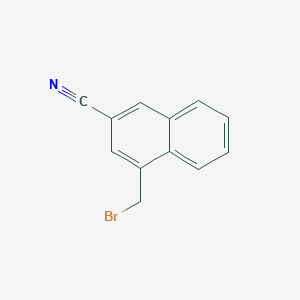
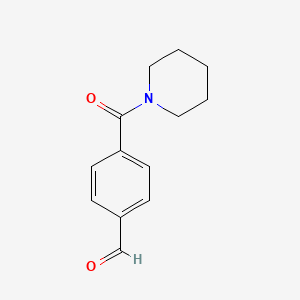
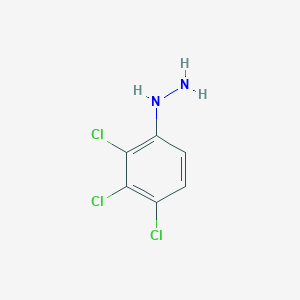
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-cyano-](/img/structure/B3285272.png)
![Ethyl 5-cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B3285277.png)
![5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3285280.png)
